DL-Proline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in alcohol: 1.55% at 35 °C; insoluble in ether, butanol, isopropanol

Very soluble in water, alcohol; insoluble in ether

Very soluble in water; slightly soluble in ethanol, acetone, benzene; insoluble in ether, propanol

162.0 mg/mL

Soluble in water; Insoluble in ether

Soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

DL-Proline in Peptide Synthesis

DL-Proline, also known as 2-pyrrolidinylcarboxylic acid, is a non-essential amino acid commonly used in scientific research for its role in peptide synthesis []. Its unique chemical structure allows it to act as a turn inducer, influencing the folding and final conformation of peptides []. This property is due to the restricted phi (ϕ) angle of its proline residue, which creates a bend in the peptide chain []. Researchers utilize DL-Proline to introduce specific turns and loops into peptide structures, ultimately affecting their function and biological activity [].

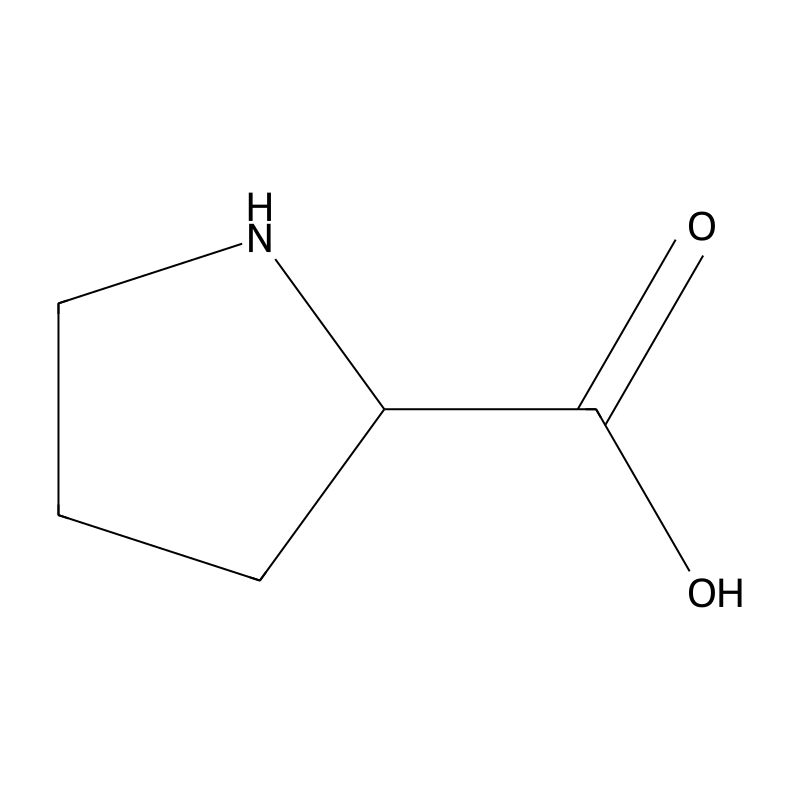

DL-Proline is an alpha-amino acid characterized by its unique structure, featuring a pyrrolidine ring with a carboxylic acid group at the second position. Its chemical formula is and it has a molecular weight of 115.1305 g/mol. The compound is also known by other names, including 2-Pyrrolidine carboxylic acid and simply Proline . DL-Proline is notable for being a chiral compound, existing as two enantiomers: L-Proline and D-Proline, which have distinct biological roles.

In Protein Structure:

- Proline kink: Due to its rigid structure, proline often introduces kinks or turns in protein chains. This can create specific functionalities in proteins, such as active sites for enzyme catalysis.

- Hydration: The secondary amine group of proline can participate in hydrogen bonding with water molecules, influencing protein stability and folding.

Other Roles:

- Osmoprotectant: Proline can help cells maintain water balance under stress conditions like high salinity. This property is being explored in research on drought tolerance in plants.

- Immune function: Studies suggest proline may play a role in regulating the immune system. However, the exact mechanism needs further investigation.

- Dust irritation: Inhalation of proline dust can irritate the respiratory tract. Use proper ventilation when handling the powder.

- Incompatible chemicals: Avoid contact with strong oxidizing agents, which can cause a fire or explosion.

- Aldol Reactions: DL-Proline acts as an asymmetric catalyst in aldol condensation reactions, facilitating the formation of β-hydroxy carbonyl compounds .

- Mannich Reactions: It is utilized in the Mannich reaction to synthesize β-amino carbonyl compounds.

- Cross-Coupling Reactions: DL-Proline can catalyze cross-coupling reactions, enhancing the formation of carbon-carbon bonds .

The thermodynamic properties of DL-Proline have been studied extensively, revealing various enthalpy and entropy changes associated with its reactions in the gas phase .

DL-Proline plays significant roles in biological systems. It is involved in protein synthesis and acts as a precursor for other amino acids. Proline's unique cyclic structure contributes to the stability of protein folds, particularly in collagen. Furthermore, it has been identified as a human metabolite and exhibits various physiological effects, including:

- Osmoprotective Role: Proline helps cells adapt to osmotic stress.

- Antioxidant Properties: It can scavenge free radicals, contributing to cellular protection against oxidative damage .

DL-Proline can be synthesized through several methods:

- Hydrolysis of Nitriles: One common method involves the hydrolysis of nitriles to yield proline derivatives.

- Reduction of Pyrrolidine Derivatives: Pyrrolidine can be chemically modified to produce DL-Proline through reduction processes.

- Enzymatic Synthesis: Enzymatic methods using specific enzymes can also yield high-purity DL-Proline from simpler substrates .

DL-Proline has a wide range of applications across various fields:

- Pharmaceuticals: It is used in drug formulation and as a building block for synthesizing pharmaceutical compounds.

- Food Industry: DL-Proline serves as a flavoring agent and food additive.

- Biotechnology: Its role as a catalyst in asymmetric synthesis makes it valuable in producing chiral compounds necessary for pharmaceuticals .

Several compounds share structural similarities with DL-Proline, including L-Proline, D-Proline, Hydroxyproline, and Glycine. Below is a comparison highlighting their uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| L-Proline | Chiral amino acid | Predominantly found in proteins; crucial for collagen |

| D-Proline | Chiral amino acid | Less common; used in specific biochemical pathways |

| Hydroxyproline | Modified proline | Important for collagen stability; contains hydroxyl group |

| Glycine | Simplest amino acid | Non-chiral; serves as a building block for proteins |

DL-Proline's unique combination of properties makes it particularly versatile in both biological systems and synthetic applications.

Racemic Synthesis Pathways for DL-Proline

Classical Malonate-Based Synthesis

The most established synthetic route to racemic DL-Proline involves the reaction of diethyl malonate with acrylonitrile [23] [27]. This multi-step pathway begins with the base-catalyzed Michael addition of diethyl malonate to acrylonitrile, forming diethyl bis(2-cyanoethyl)malonate . The subsequent reduction using nickel catalyst and hydrogen gas converts the nitrile groups to primary amines [27]. Cyclization occurs through intramolecular nucleophilic substitution, where one amino group attacks the malonate carbon center, forming the characteristic pyrrolidine ring [6]. Final hydrolysis under acidic conditions yields DL-Proline in racemic form [27].

Strecker Amino Acid Synthesis

The Strecker synthesis provides an alternative pathway for DL-Proline preparation through a two-step mechanism [29] [32]. The process initiates with the formation of an imine intermediate from an appropriate aldehyde precursor and ammonia [29]. Subsequent cyanide addition to the imine generates an alpha-aminonitrile, which undergoes acid-catalyzed hydrolysis to produce the final amino acid product [32]. This methodology consistently produces racemic mixtures due to the non-stereoselective nature of the cyanide addition step [29].

Fermentation-Based Approaches

Microbial fermentation represents a biotechnological approach to DL-Proline synthesis, though it typically produces the L-enantiomer preferentially [36] [30]. Specific microorganisms, particularly strains of Micrococcus glutamicus, can accumulate L-Proline under optimized conditions including aerobic cultivation at 25-35°C and controlled pH between 6.0-7.0 [36]. The fermentation medium requires biotin supplementation at concentrations of 30-1000 micrograms per liter, along with ammonium chloride as nitrogen source [36]. Production yields of 22.4 milligrams per milliliter have been achieved through this method [36].

Chemical Racemization Methods

Industrial racemization of L-Proline to DL-Proline employs thermal treatment with glacial acetic acid [35]. The process involves heating L-Proline with glacial acetic acid at temperatures of 60-75°C, resulting in the epimerization at the alpha-carbon center . This approach proves economically advantageous for converting readily available L-Proline, obtained from protein hydrolysis, into the racemic form required for resolution studies [35].

Table 1: Racemic DL-Proline Synthesis Pathways

| Method | Starting Materials | Conditions | Yield/Notes |

|---|---|---|---|

| Diethyl malonate + Acrylonitrile | Diethyl malonate, Acrylonitrile | Ni/H2 reduction, Base catalysis | Multi-step sequence |

| Strecker Synthesis | Aldehyde, Ammonia, Cyanide | Imine formation, CN- addition, Hydrolysis | Produces racemic mixture |

| Fermentation Process | L-glutamate via microbial culture | Aerobic conditions, 25-35°C, pH 6-7 | 22.4 mg/mL typical production |

| Protein Hydrolysis | Protein sources (casein) | HCl 110°C, 22 hours | Long reaction times required |

| Chemical Racemization | L-proline + Glacial acetic acid | 60-75°C heating | Industrial racemization method |

Chromatographic Resolution Techniques

Ligand-Exchange Chromatography

Ligand-exchange chromatography represents the most significant advancement in proline enantiomer separation, utilizing chiral stationary phases based on optically active ligands complexed with metal ions [10] [14]. The pioneering work by Rogozhin and Davankov established the foundation for this technique by grafting L-Proline onto cross-linked polystyrene resins and loading with copper sulfate [10]. The resulting chiral stationary phase demonstrates remarkable selectivity for proline enantiomers through the formation of diastereomeric copper complexes [10].

The separation mechanism involves the differential stability of pseudo-homochiral and pseudo-heterochiral complexes formed between the racemic proline and the chiral selector [13] [14]. Each copper ion coordinates with two fixed proline units on the polymer backbone, creating bridges that can accommodate dissolved amino acids [10]. The elution process employs aqueous ammonia solutions, with L-Proline emerging first due to weaker binding affinity compared to D-Proline [10]. Complete separation requires approximately 1 molar ammonia concentration for D-Proline elution [10].

Modern ligand-exchange systems utilize reversed-phase conditions with mobile phases containing L-Proline or L-hydroxyproline at 2 millimolar concentration and copper acetate at 1 millimolar concentration [13] [14]. The addition of water-methanol mixtures significantly reduces retention times for hydrophobic amino acid analogs while preserving enantioseparation [14]. pH adjustment remains critical, requiring alkaline conditions to maintain free amino groups necessary for copper complexation [14].

High-Performance Liquid Chromatography with Chiral Stationary Phases

Chiral high-performance liquid chromatography using specialized stationary phases provides excellent resolution for DL-Proline derivatives [7] [9]. The CHIRALPAK-IA column (250 × 4.6 millimeters, 5 micrometers particle size) demonstrates superior performance with mobile phases containing 0.1% trifluoroacetic acid in ethanol [9]. Due to the absence of chromophoric groups in proline, derivatization becomes necessary for ultraviolet detection [9].

The nitrobenzofurazan chloride derivatization method enables detection at 464 nanometers wavelength [9]. The derivatization reaction proceeds through nucleophilic substitution of the amino group, forming a fluorescent adduct suitable for chromatographic analysis [9]. Under optimized conditions using isocratic elution at 0.6 milliliters per minute flow rate and 40°C column temperature, baseline separation of D-Proline and L-Proline occurs with retention times of 6.72 and 9.22 minutes respectively [9].

Crown ether-based stationary phases offer alternative selectivity mechanisms through inclusion complex formation [7]. Columns containing (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid demonstrate separation factors ranging from 1.30 to 1.57 for various proline amide derivatives [7]. The second-generation crown ether phases with N-methyl tethering groups consistently outperform first-generation phases with N-H tethering groups [7].

Gas Chromatographic Methods

Gas chromatographic separation requires derivatization to convert proline into volatile forms suitable for analysis [8] [11]. The two-step derivatization process involves methylation with methanolic hydrochloric acid followed by acetylation with trifluoroacetic anhydride [8]. Alternative derivatization using isopropyl isocyanate demonstrates superior enantioselectivity compared to trifluoroacetic anhydride derivatives [11].

Chiral stationary phases based on diproline selectors covalently attached to methylhydrosiloxane-dimethylsiloxane copolymers enable direct resolution of derivatized proline enantiomers [11]. The separation mechanism relies on hydrogen bonding interactions and steric discrimination rather than inclusion complex formation [11]. Temperature programming allows optimization of resolution and analysis time, with typical separation factors exceeding 1.5 for proline derivatives [11].

Table 2: Chromatographic Resolution Techniques for DL-Proline

| Technique | Mobile Phase/Conditions | Separation Factor (α) | Resolution (Rs) | Detection |

|---|---|---|---|---|

| Ligand Exchange Chromatography | L-proline-Cu(II) complex, NH3 elution | Variable | High for preparative | UV absorption |

| Chiral HPLC (CHIRALPAK-IA) | 0.1% TFA in ethanol, 0.6 mL/min | 1.31-1.57 | 2.60-5.50 | 464 nm (after NBD-Cl derivatization) |

| Crown Ether Stationary Phase | (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid | 1.30-1.57 | 1.75-2.26 | UV absorption |

| Reversed-Phase with Cu(II) | L-proline (2 mM) + Cu(CH3COO)2 (1 mM) | Variable | Moderate | UV absorption |

| Gas Chromatography (Chiral) | Derivatization with TFAA or NBD-Cl | Temperature dependent | Good for derivatives | FID or MS |

Diastereomeric Complex Formation with Tartaric Acid

Formation and Characterization of Diastereomeric Salts

The resolution of DL-Proline through diastereomeric complex formation with L-tartaric acid represents a breakthrough in amino acid separation methodology [15] [16]. Unlike conventional neutral amino acids that require derivatization to form diastereomeric salts, DL-Proline directly forms crystalline complexes with L-tartaric acid in equimolar ratios [15] [16]. The complexation occurs readily in aqueous ethanol solutions, with the L-L complex (L-Proline·L-tartaric acid) demonstrating significantly lower solubility compared to the D-L complex (D-Proline·L-tartaric acid) [16].

Crystal structure analysis reveals that the complexes adopt a 1:1 stoichiometry with distinct physical properties [16]. The L-L complex exhibits superior crystallinity and thermal stability, facilitating preferential crystallization from supersaturated solutions [15]. Solubility studies in aqueous ethanol (water:ethanol ratio 1:15 v/v) demonstrate the fundamental thermodynamic basis for the resolution process [16].

Optimized Resolution Procedures

The standard resolution procedure involves dissolving equimolar amounts of DL-Proline (11.51 grams) and L-tartaric acid (15.01 grams) in water (20 milliliters), followed by gradual addition of ethanol (70 milliliters) under continuous stirring [16]. Seeding with pre-formed L-L complex crystals initiates selective crystallization, with overnight standing at room temperature promoting complete precipitation [16]. The recovered L-L complex typically yields 70-87% of the theoretical amount with optical purity exceeding 98% enantiomeric excess after recrystallization [15] [16].

Alternative procedures utilizing 0.5 equivalents of L-tartaric acid prove more economical for industrial applications [16] [17]. The modified approach dissolves DL-Proline (11.51 grams) with L-tartaric acid (7.50 grams) in minimal water (5 milliliters), followed by staged ethanol addition [16]. Initial addition of 30 milliliters ethanol facilitates dissolution, while subsequent addition of 45 milliliters promotes selective crystallization [16]. This method consistently achieves 70.9% yield of L-L complex with optical rotation [α]²⁵ᴅ = -23.3° [16].

Enhanced Resolution with Catalytic Conditions

Recent developments incorporate aldehyde catalysts to enhance complex formation efficiency and optical purity [17] [2]. The optimized procedure involves dissolving L-Proline and D-tartaric acid (1:1 molar ratio) in organic acid medium, followed by addition of 10-30% aldehyde catalyst [17]. Heating at 80±10°C for 4-8 hours promotes epimerization and selective complex formation [17]. Ice-water bath cooling followed by filtration and ethanol washing yields crude diastereomeric salts with 87.2% efficiency [17].

Recrystallization from 95% ethanol improves optical purity to [α]ᴅ²⁰ = +24.0° for D-Proline·D-tartaric acid complexes [17]. Liberation of the free amino acid involves treatment with ammoniating agents in methanol at 20-65°C until weakly alkaline conditions develop [17]. Cooling to 5-10°C precipitates ammonium tartrate salts, leaving purified D-Proline in the mother liquor after methanol evaporation [17]. Final recrystallization yields D-Proline with [α]ᴅ²⁰ = +84°, confirming high optical purity [17].

Crystallization-Induced Asymmetric Transformation

Advanced resolution techniques exploit crystallization-induced asymmetric transformation principles to achieve quantitative yields [19]. The process combines in situ racemization with selective crystallization, potentially converting the theoretical 50% resolution yield to near 100% efficiency [19]. The method requires careful optimization of racemization kinetics and crystallization thermodynamics to maintain the dynamic equilibrium favoring the desired enantiomer [19].

Table 3: Diastereomeric Complex Formation with Tartaric Acid

| Parameter | Optimal Conditions | Alternative Method |

|---|---|---|

| Molar Ratio (Proline:Tartaric Acid) | 1:1 (equimolar) | 1:0.5 (practical resolution) |

| Solvent System | Aqueous ethanol (1:15, v/v) | Water:ethanol gradient addition |

| Temperature Conditions | Room temperature after heating | 80±10°C during complex formation |

| Crystallization Time | Overnight standing | 4-8 hours with stirring |

| L-L Complex Solubility | Lower (preferential crystallization) | Enhanced selectivity |

| D-L Complex Solubility | Higher (remains in solution) | Improved separation |

| Typical Yield | 70-87% for L-enantiomer | 82-95% overall |

| Optical Purity | >98% ee after recrystallization | [α]D = +84° for D-proline |

DL-Proline represents the racemic mixture of the stereoisomers of proline, an imino acid characterized by its unique cyclic structure that distinguishes it from conventional amino acids. The physicochemical properties of this compound are fundamental to understanding its behavior in various chemical and biological systems.

Thermodynamic Parameters (ΔfH°, ΔcH°, Tₖ)

The thermodynamic characterization of DL-Proline provides essential information regarding its energetic stability and phase transitions. Comprehensive calorimetric and computational studies have established key thermodynamic parameters that are critical for understanding the compound's behavior under various conditions.

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation represents one of the most fundamental thermodynamic properties of DL-Proline. Through experimental calorimetric studies utilizing effusion techniques and computational analysis at the G3 and G4 levels, the standard molar enthalpy of formation in the gaseous phase at 298.15 K has been determined to be -391.5 ± 2.4 kJ·mol⁻¹ [1] [2]. This value demonstrates remarkable consistency with computational predictions and provides insight into the inherent stability of the DL-proline molecular structure.

The determination of this parameter involved parallel experimental and computational approaches, where calorimetric measurements were combined with vapor pressure determinations to derive precise values. The agreement between experimental and theoretical values validates both the experimental methodology and the computational approaches employed [1].

Standard Enthalpy of Combustion (ΔcH°)

The standard enthalpy of combustion for DL-Proline in the solid state has been experimentally determined to be -2729.6 ± 0.54 kJ·mol⁻¹ [3]. This value was obtained through careful combustion calorimetry experiments and represents the energy released when one mole of crystalline DL-proline undergoes complete combustion under standard conditions. The precision of this measurement reflects the high-quality experimental techniques employed in its determination.

Enthalpy of Sublimation (ΔsubH°)

The enthalpy of sublimation, representing the energy required for the direct transition from solid to gaseous phase, has been measured as 149.0 ± 2.0 kJ·mol⁻¹ at 298.15 K [4]. This parameter is particularly significant as it provides information about the intermolecular forces present in the crystalline state and the energy required to overcome these interactions during phase transitions.

Thermal Transition Temperatures

DL-Proline exhibits characteristic thermal behavior with well-defined transition temperatures. The compound demonstrates a melting point range of 208-210°C, accompanied by simultaneous decomposition [5] [6] [7]. This decomposition behavior is typical of amino acids, which generally decompose at or near their melting points due to the thermal instability of their zwitterionic structures at elevated temperatures.

Thermal analysis studies utilizing differential scanning calorimetry and thermogravimetric analysis have confirmed that DL-proline, like other amino acids, does not exhibit a clear melting transition without accompanying decomposition [8]. The decomposition process typically involves dehydration, decarboxylation, and formation of cyclic peptide-like structures [9].

| Parameter | Value | Units | Reference |

|---|---|---|---|

| ΔfH° (gas phase) at 298.15 K | -391.5 ± 2.4 | kJ·mol⁻¹ | [1] |

| ΔcH° (solid) at 298.15 K | -2729.6 ± 0.54 | kJ·mol⁻¹ | [3] |

| ΔsubH° at 298.15 K | 149.0 ± 2.0 | kJ·mol⁻¹ | [4] |

| Melting Point | 208-210 | °C | [5] [6] [7] |

| Decomposition Temperature | 208-210 (with decomposition) | °C | [5] [6] [7] |

| Critical Temperature (calculated) | 729.91 | K | [10] |

| Fusion Enthalpy (calculated) | 17.92 | kJ·mol⁻¹ | [10] |

Solubility and Phase Behavior in Solvent Systems

The solubility characteristics of DL-Proline in various solvent systems are governed by its zwitterionic nature and the unique structural features conferred by its cyclic imino acid structure. The compound exhibits distinctive solubility patterns that reflect both its hydrophilic and hydrophobic characteristics.

Aqueous Solubility

DL-Proline demonstrates exceptional solubility in water, significantly higher than most other amino acids [11]. This enhanced aqueous solubility is attributed to the unique structural properties of proline, particularly its secondary amine group and the conformational flexibility provided by its five-membered pyrrolidine ring. The high water solubility makes DL-proline readily available for biological processes and chemical reactions in aqueous media.

The solubility behavior in water has been extensively studied, with proline showing solubility values of approximately 162 grams per 100 mL of water at 25°C [12]. This remarkable solubility is maintained across a wide temperature range, making it one of the most water-soluble amino acids.

Organic Solvent Compatibility

DL-Proline exhibits variable solubility in organic solvents, with the solubility pattern reflecting the polarity and hydrogen-bonding capacity of the solvent systems. The compound shows good solubility in polar protic solvents such as methanol and ethanol [6] [13], where hydrogen bonding interactions can effectively stabilize the zwitterionic form.

In dimethyl sulfoxide (DMSO), DL-proline demonstrates good solubility, with the zwitterionic form predominating even in this aprotic solvent [14]. This behavior is particularly significant for catalytic applications, where the conformational state of proline can influence reaction pathways and selectivity.

The compound also shows solubility in dimethylformamide (DMF) and other polar aprotic solvents, though the specific solubility values may vary depending on temperature and the presence of other components in the system [15].

Phase Behavior and Polymorphism

DL-Proline exhibits complex phase behavior, including the formation of different polymorphic forms and pseudopolymorphs. The compound can exist in anhydrous forms as well as hydrated structures, with water molecules playing crucial roles in stabilizing different crystal arrangements [16] [17].

Studies have revealed that DL-proline can form various cocrystal structures with different stoichiometries when combined with other compounds [18] [19]. These phase behaviors are particularly relevant for pharmaceutical applications, where different polymorphic forms can exhibit varying dissolution rates and bioavailability profiles.

The phase transition behavior of DL-proline is also influenced by temperature, with the compound showing characteristic changes in its conformational equilibria as temperature varies [20]. These temperature-dependent phase behaviors are significant for understanding the compound's behavior in biological systems and industrial applications.

| Solvent System | Solubility/Behavior | Specific Characteristics |

|---|---|---|

| Water at 25°C | Highly soluble | Very high solubility compared to other amino acids |

| Methanol | Soluble | Good compatibility with polar protic solvents |

| Ethanol | Soluble | Effective solvation of zwitterionic form |

| DMSO | Variable (generally good) | Zwitterionic form predominates |

| DMF | Soluble | Good solubility in polar aprotic media |

Vibrational Spectroscopy and Tautomeric Equilibria

The vibrational spectroscopic properties of DL-Proline provide detailed insights into its molecular structure, hydrogen bonding patterns, and conformational dynamics. The compound exhibits complex spectroscopic behavior due to the presence of multiple conformational states and tautomeric equilibria.

Infrared Spectroscopic Characteristics

DL-Proline displays distinctive infrared absorption patterns that reflect its unique structural features. The compound exhibits characteristic absorption bands for the carboxyl group, with the carbonyl stretch appearing in the region around 1766 and 1789 cm⁻¹ [21]. These dual peaks arise from different conformational states of the molecule, specifically the trans-proline and cis-proline conformers.

The hydroxyl stretch region shows particularly interesting behavior, with hydrogen-bonded O-H stretching vibrations appearing at significantly shifted frequencies. Computational studies have identified that the hydrogen-bonded O-H stretch in certain proline conformers can appear around 3000 cm⁻¹, representing a substantial red-shift compared to typical carboxylic acid O-H stretches [22]. This shift reflects the strength of intramolecular hydrogen bonding interactions involving the secondary amine nitrogen and the carboxyl hydroxyl group.

The nitrogen-hydrogen stretching vibrations provide additional structural information, with N-H stretches appearing in characteristic regions that differ between conformational states. The pyrrolidine ring also contributes distinctive C-H stretching and bending modes that serve as fingerprint regions for structural identification [23].

Raman Spectroscopic Features

Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for vibrational modes that are Raman-active but infrared-inactive. DL-Proline exhibits characteristic Raman bands associated with ring breathing modes, C-C stretching vibrations, and skeletal deformation modes of the pyrrolidine ring structure [24].

The Raman spectrum is particularly sensitive to conformational changes in the five-membered ring, with different puckering conformations (endo and exo) showing distinct spectroscopic signatures. These differences are crucial for understanding the conformational equilibria that exist in solution and solid-state environments [25].

Conformational and Tautomeric Equilibria

DL-Proline exists in multiple conformational states that are in dynamic equilibrium. The primary equilibria involve:

Cis-Trans Isomerization: The peptide bond in proline can adopt both cis and trans configurations, with the trans form generally being more stable. However, the energy difference between these states is smaller for proline than for other amino acids, allowing for significant populations of both forms under physiological conditions [26] [25].

Ring Puckering Equilibria: The pyrrolidine ring can adopt different puckering conformations, primarily the endo and exo forms. These conformations are correlated with the cis-trans backbone isomerization, with endo conformations favoring cis peptide bonds and exo conformations showing less preference [25].

Hydrogen Bonding Tautomers: Different hydrogen bonding patterns can stabilize various tautomeric forms, particularly involving the carboxyl group and the secondary amine nitrogen. These interactions significantly influence the vibrational frequencies observed in both infrared and Raman spectra [22].

Nuclear magnetic resonance studies have provided detailed information about these equilibria, particularly for proline-rich regions in proteins and peptides [27]. The 15N chemical shifts of proline residues fall in well-isolated spectral regions, making them valuable probes for conformational analysis.

Temperature and Solvent Effects

The vibrational spectra of DL-proline are sensitive to temperature and solvent environment. Matrix isolation studies have revealed that different conformers can be trapped and studied individually at low temperatures, providing detailed assignments of vibrational modes [22].

Solvent effects play crucial roles in determining the relative populations of different conformational states. In aqueous solution, the zwitterionic form predominates, while in organic solvents, the neutral canonical form may become more significant [14]. These changes are reflected in characteristic shifts in vibrational frequencies and intensities.

The spectroscopic data demonstrate that DL-proline possesses a complex conformational landscape that is highly sensitive to environmental conditions. This sensitivity underlies many of the unique properties that make proline significant in biological systems and synthetic chemistry applications.

| Spectroscopic Feature | Frequency/Characteristics | Assignment |

|---|---|---|

| CO stretch | 1766, 1789 cm⁻¹ | Different conformational states |

| H-bonded OH stretch | ~3000 cm⁻¹ | Intramolecular hydrogen bonding |

| NH stretch | Variable | Conformational dependence |

| Ring modes | Multiple bands | Pyrrolidine ring vibrations |

| ¹⁵N NMR shifts | Well-isolated region | Imino acid characteristics |

Physical Description

Color/Form

White crystals or crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Density

Odor

Decomposition

Melting Point

MP: 215-220 °C with decomposition /D(+)-Proline/

MP: 205 °C with decomposition /DL-Proline/

221 °C

UNII

Related CAS

Drug Indication

Therapeutic Uses

Pharmacology

DL-Proline is a racemic mixture of proline, an imino acid. Proline is found in cartilage and is important for maintaining youthful skin as well as repair of muscle, connective tissue and skin damage. It is also essential for the immune system and an essential component of collagen and is important for proper functioning of joints and tendons. Proline is important for the proper functioning of joints and tendons and helps maintain and strengthen heart muscles.

Mechanism of Action

Other CAS

147-85-3

Absorption Distribution and Excretion

Absorbed peptides are further hydrolyzed resulting in free amino acids which are secreted into the portal blood by specific carrier systems in the mucosal cell. Alternatively they are metabolized within the cell itself. Absorbed amino acids pass into the liver where a portion of the amino acids are used. The remainder pass through into the systemic circulation and are utilized by the peripheral tissue. L-proline is actively transported across the intestine from mucosa to serosal surface. The mechanism of absorption is that of the ion gradient. All L-amino acids are absorbed by Na+dependant, carrier mediated process. This transport is energy dependant by ATP. Plasma L-proline concentrations in normal subjects are reported to be ca. 168 uM/L +/- 60 mM/L with plasma samples collected from healthy volunteers after an overnight fast. As with most nutrients, plasma concentration of L-proline is subject to homeostasis. A number of hormones (e.g., thyroid hormone, catecholamines, and growth hormone) may affect plasma AA levels in diseases. However, in the physiologic state, their influence is probably marginal. However, there is the counter-regulatory hormone system with cortisol and glucagon which influences the blood level of amino acids involved in gluconeogenesis, such as L-proline.

Body losses of amino acids are minimal because amino acids filtered by the kidneys are actively reabsorbed. Also cutaneous losses are negligible. Since there is no long term storage for amino acids in mammals, excess amino acids are degraded, mainly in the liver. Metabolism of amino acids involves removal of the amino group which is converted to urea and excreted in the urine. After removal of the amino group the rest of the acid is utilized as energy source or in anabolism of other endogenous substances. /Amino acids/

Metabolism Metabolites

L-proline exhibits the same metabolic pathway as several other amino acids do. Metabolism of L-proline is thus described by the entire pathway. This pathway (also known as "Ornithine and Proline Metabolism") describes the co-metabolism of arginine, ornithine, proline, citrulline and glutamate in humans. Arginine is synthesized from citrulline by the sequential action of the cytosolic enzymes argininosuccinate synthetase (ASS) and argininosuccinate lyase (ASL). Citrulline can be derived from ornithine via the catabolism of proline or glutamine/glutamate. Many of the reactions required to generate proline and glutamate from ornithine are located in the mitochondria. Proline is biosynthetically derived from glutamate and its immediate precursor, 1-pyrroline-5-carboxylate. The pathways linking arginine, glutamine, and proline are bidirectional. Thus, the net utilization or production of these amino acids is highly dependent on cell type and developmental stage. On a whole-body basis, synthesis of arginine occurs principally via the intestinal-renal axis, wherein epithelial cells of the small intestine, which produce citrulline primarily from glutamine and glutamate, collaborate with the proximal tubule cells of the kidney, which extract citrulline from the circulation and convert it to arginine, which is returned to the circulation. Consequently, impairment of small bowel or renal function can reduce endogenous arginine synthesis, thereby increasing the dietary requirement. Both proline and arginine are proteinogenic amino acids and are incorporated into proteins by prolyl-tRNA and arginyl-tRNA, which are synthesized by their respective tRNA synthetases. Arginine can also serve as a precursor for the synthesis of creatine and phopshocreatine through the intermediate guanidoacetic acid. A key component of the arginine/proline metabolic pathway is ornithine. In epithelial cells of the small intestine, ornithine is used primarily to synthesize citrulline and arginine, in liver cells surrounding the portal vein, ornithine functions primarily as an intermediate of the urea cycle, in liver cells surrounding the central vein, ornithine is used to synthesize glutamate and glutamine while in many peripheral tissues, ornithine is used for the synthesis of glutamate and proline.

Associated Chemicals

(+-)-Proline; 609-36-9

Wikipedia

Use Classification

Methods of Manufacturing

Synthesis starting with gamma-bromopropylmalonic ester; ... from gamma-phthalimidopropylmalonic ester; ...from arylpiperidines; ... from alpha-piperidone; ... from alpha-pyrrolidonecarboxylic ester; ... from cyclopentanone; ... from levo-pyroglutamic acid.

Hydrolysis of protein, also synthetically and by recombinant DNA techniques.

L-Proline is still produced to a small extent by isolation from protein hydrolysates, but today direct fermentation using analogue-resistant mutants of coryneform bacteria or Serratia marcescens is an economic alternative production method. An isoleucine auxotrophic mutant of Brevibacterium flavum having resistance to sulfaguanidine and d,l-3,4-dehydroproline (DP) is able to accumulate 40 g/L l-proline. Brevibacterium flavum AP113 is claimed to produce 97.5 g/L l-proline; this mutant is characterized by isoleucine auxotrophy, resistance to DP, and osmotic pressure and incapable to degrade l-proline. A proline oxidase-less strain of Serratia marcescens, having resistance to DP, thiazoline-4-carboxylate and azetidine-2-carboxylate, overproduces 58.5 g/L l-proline into the culture medium. By amplification of the genes proA and proB in this type of regulatory mutant, a construct was obtained which yields 75 g/L l-proline.

General Manufacturing Information

Analytic Laboratory Methods

AOAC method 979.20, Proline in Honey; ninhydrin reaction

The study compares official spectrophotometric methods for the determination of proline content in honey - those of the International Honey Commission (IHC) and the Association of Official Analytical Chemists (AOAC) - with the original Ough method. Results show that the extra time-consuming treatment stages added by the IHC method with respect to the Ough method are pointless. We demonstrate that the AOACs method proves to be the best in terms of accuracy and time saving. The optimized waiting time for the absorbance recording is set at 35 min from the removal of reaction tubes from the boiling bath used in the sample treatment. The optimized method was validated in the matrix: linearity up to 1800 mg/L, limit of detection 20 mg/L, limit of quantification 61 mg/L. The method was applied to 43 unifloral honey samples from the Marche region, Italy.

Storage Conditions

Interactions

The ability of exogenous compatible solutes, such as proline, to counteract cadmium (Cd) inhibitory effects in young date palm plants (Phoenix dactylifera L. cv Deglet Nour) was investigated. Two-year-old date palm plants were subjected for five months at different Cd stress levels (0, 10 and 30 mg CdCl2/kg soil) whether supplied or not with exogenous proline (20 mM) added through the irrigation water. Different levels of Cd stress altered plant growth, gas exchanges and chlorophyll content as well as water status, but at different extent among them. In contrast, an increase of antioxidant enzymes activities of Cd-treated plants in association with high amounts of proline content, hydrogen peroxide (H2O2), thiobarbituric acid reactive substances (TBARS) and electrolyte leakage (EL) were observed. Interestingly, exogenous proline mitigated the adverse effects of Cd on young date palm. Indeed, it alleviated the oxidative damage induced by Cd accumulation and established better levels of plant growth, water status and photosynthetic activity. Moreover, proline-treated plants showed high antioxidant enzymes activities (superoxide dismutase, catalase and glutathione peroxydase) in roots and leaves as compared to Cd-treated plants.

Hydroponic experiments were conducted to investigate an effect of exogenous application of proline (Pro; 25 uM) in alleviating arsenate (As(V); 5 and 25 uM) toxicity in Solanum melongena L. (eggplant) seedlings. Exposure of As(V) declined growth of eggplant, which was coincided with an enhanced accumulation of As. However, exogenous Pro application alleviated As(V) toxicity in eggplant seedlings by reducing the accumulation of As. The fluorescence characteristics (JIP-test): phiP0, psi0, phiE0, PIABS, ABS/RC, TR0/RC, ET0/RC, DI0/RC, NPQ and qP were also affected by As(V). However, the effects of As(V) were more prominent on PIABS DI0/RC and NPQ. In Pro treated seedlings, following parameters viz. phiP0, psi0, phiE0 and PIABS were stimulated, while, energy flux parameters (ABS/RC, TR0/RC, ET0/RC and DI0/RC) were inhibited. Toxic effects of As(V) on photochemistry of photosystem II (PS II) were ameliorated by an exogenous application of Pro. Oxidative stress markers: superoxide radical, hydrogen peroxide and malondialdehyde (lipid peroxidation) were enhanced by As(V) exposure, however, their levels were significantly diminished by an exogenous application of Pro. Treatment of As(V) stimulated the activities of superoxide dismutase, peroxidase and catalase except that of glutathione-S-transferase. Exogenous Pro application improved the activities of enzymatic antioxidants. The level of endogenous Pro was higher in As(V) treated as well as in Pro fed seedlings. The activity of a key enzyme of Pro biosynthesis: delta(1)-pyrroline-5-carboxylate synthetase was higher in Pro fed seedlings. The activity of Pro dehydrogenase was inhibited under As(V) stress, and its activity was minimum in case of Pro+As(V) combination. These results indicate that Pro metabolism could play a key role in regulating the accumulation of As and levels of antioxidants, which concomitantly result into a better growth of eggplant seedlings when compared to the As(V) treatments alone.

This study was aimed to evaluate protective and therapeutic effects of a specific mixture, containing vitamin C, lysine, proline, epigallocatechin gallate and zinc, as well as alpha-1-antitrypsin protein on lung tumorigenesis induced by benzo(a) pyrene [B(a)P] in mice. Swiss albino mice were divided into two main experiments, experiment (1) the mice were injected with 100 mg/kg B(a)P and lasted for 28 weeks, while experiment (2) the mice were injected with 8 doses each of 50 mg/kg B(a)P and lasted for 16 weeks. Each experiment (1 and 2) divided into five groups, group (I) received vehicle, group (II) received the protector mixture, group (III) received the carcinogen B(a)P, group (IV) received the protector together with the carcinogen (simultaneously) and group (V) received the carcinogen then the protector (consecutively). Total sialic acid, thiobarbituric acid reactive substances, vascular epithelial growth factor, hydroxyproline levels, as well as elastase and gelatinase activities showed significant elevation in group (III) in the two experiments comparing to control group (P < 0.001). These biochemical alterations were associated with histopathological changes. Administration of the protector in group IV and group V causes significant decrease in such parameters with improvement in histopathological alterations with improvement in histopathological alterations when compared with group III in the two experiments (P < 0.001). The present protector mixture has the ability to suppress neoplastic alteration and restore the biochemical and histopathological parameters towards normal on lung carcinogenesis induced by benzo(a) pyrene in mice. Furthermore, the present mixture have more protective rather than therapeutic action.

For more Interactions (Complete) data for (L)-PROLINE (8 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Triglycine (GGG) Adopts a Polyproline II (pPII) Conformation in Its Hydrated Crystal Form: Revealing the Role of Water in Peptide Crystallization

Mingxia Guo, Ian Rosbottom, Lina Zhou, Chin W Yong, Ling Zhou, Qiuxiang Yin, Ilian T Todorov, Ethan Errington, Jerry Y Y HengPMID: 34436909 DOI: 10.1021/acs.jpclett.1c01622

Abstract

Polyproline II (pPII) is a left-handed 3-helix conformation, which has been observed to be the most abundant secondary structure in unfolded peptides and proteins compared to α-helix and β-sheet. Although pPII has been reported as the most stable conformation for several unfolded short chain peptides in aqueous solution, it is rarely observed in their solid state. Here, we show for the first time a glycine homopeptide (gly-gly-gly) adopting the pPII conformation in its crystalline dihydrate structure. The single crystal X-ray structure with molecular dynamic simulation suggests that a network of water and the charged carboxylate group is critical in stabilizing the pPII conformation in solid state, offering an insight into the structures of unfolded regions of proteins and the role of water in peptide crystallization.

Self-Assembly and Rearrangement of a Polyproline II Helix Peptide on Gold

Jacob D Hostert, Charles N Loney, Nuttanit Pramounmat, Katherine Yan, Zihang Su, Julie N RennerPMID: 33974431 DOI: 10.1021/acs.langmuir.0c03583

Abstract

Polyproline peptide sequences have gained popularity as anchors for peptide-based self-assembled monolayers (SAMs) due to their attractive properties. In this work, peptides containing the polyproline II helix (PPII) conformation were designed and assembled on gold (Au). A quartz crystal microbalance with dissipation was used to characterize SAM formation kinetics and related properties. Peptides were designed with the sequence (GPPPPPG)C. It was discovered that a biexponential adsorption and rearrangement model describes the binding kinetics of the PPII-containing peptide on Au. In this model, an initial reversible binding step is followed by an irreversible rearrangement step, given by parameter

. This study found

to be approximately 0.00064 s

for the PPII-containing peptides. Similarly, we found that the adsorption of the PPII-containing peptide on Au, given by Δ

, was thermodynamically favorable (-7.8 kcal mol

) and comparable to other common thiol terminated SAMs on Au. Furthermore, we characterized SAM properties via QCM-D, Fourier-transform infrared (FTIR) spectroscopy, and electrochemical techniques to reveal high molecular density SAMs consisting of PPII helices. In addition, these SAMs were found to have high antifouling properties. Overall, this study characterizes the fundamental assembly mechanisms, particularly, rearrangement of PPII-containing peptides for the first time, which will be useful in the designing of future peptide-based SAMs with high surface coverage and antifouling properties.

Glycine rich segments adopt polyproline II helices: Implications for biomolecular condensate formation

M Mompeán, B S McAvan, S S Félix, M Á Treviño, J Oroz, R López-Sánchez, D Pantoja-Uceda, E J Cabrita, A J Doig, D V LaurentsPMID: 33794191 DOI: 10.1016/j.abb.2021.108867

Abstract

Many intrinsically disordered proteins contain Gly-rich regions which are generally assumed to be disordered. Such regions often form biomolecular condensates which play essential roles in organizing cellular processes. However, the bases of their formation and stability are still not completely understood. Based on NMR studies of the Gly-rich H. harveyi "snow flea" antifreeze protein, we recently proposed that Gly-rich sequences, such as the third "RGG" region of Fused in Sarcoma (FUS) protein, may adopt polyproline II helices whose association might stabilize condensates. Here, this hypothesis is tested with a polypeptide corresponding to the third RGG region of FUS. NMR spectroscopy and molecular dynamics simulations suggest that significant populations of polyproline II helix are present. These findings are corroborated in a model peptide Ac-RGGYGGRGGWGGRGGY-NH, where a peak characteristic of polyproline II helix is observed using CD spectroscopy. Its intensity suggests a polyproline II population of 40%. This result is supported by data from FTIR and NMR spectroscopies. In the latter, NOE correlations are observed between the Tyr and Arg, and Arg and Trp side chain hydrogens, confirming that side chains spaced three residues apart are close in space. Taken together, the data are consistent with a polyproline II helix, which is bent to optimize interactions between guanidinium and aromatic moieties, in equilibrium with a statistical coil ensemble. These results lend credence to the hypothesis that Gly-rich segments of disordered proteins may form polyproline II helices which help stabilize biomolecular condensates.

Crystal waters on the nine polyproline type II helical bundle springtail antifreeze protein from Granisotoma rainieri match the ice lattice

Connor L Scholl, Sakae Tsuda, Laurie A Graham, Peter L DaviesPMID: 33460499 DOI: 10.1111/febs.15717

Abstract

A springtail (Collembola) identified as Granisotoma rainieri was collected from snow in Hokkaido, Japan, in late winter when nighttime temperatures were below zero. Extracts of these arthropods showed antifreeze activity by shaping ice crystals and stopping their growth. The glycine-rich proteins responsible for this freezing point depression were isolated by ice-affinity purification and had principal masses of ~ 6.9 and 9.6 kDa. We identified a transcript for a 9.6-kDa component and produced it as a His-tagged recombinant protein for structural analysis. Its crystal structure was solved to a resolution of 1.21 Å and revealed a polyproline type II helical bundle, similar to the six-helix Hypogastrura harveyi AFP, but with nine helices organized into two layers held together by an extensive network of hydrogen bonds. One of the layers is flat, regular, and hydrophobic and likely serves as the ice-binding side. Although this surface makes close protein-protein contacts with its symmetry mate in the crystal, it has bound chains of waters present that resemble those on the basal and primary prism planes of ice. Molecular dynamic simulations indicate most of these crystal waters would preferentially occupy these sites if exposed to bulk solvent in the absence of the symmetry mate. These prepositioned waters lend further support to the ice-binding mechanism in which AFPs organize ice-like waters on one surface to adsorb to ice. DATABASES: Structural data are available in the Protein Data Bank under the accession number 7JJV. Transcript data are available in GenBank under accession numbers MT780727, MT780728, MT780729, MT780730, MT780731 and MT985982.Elongation factor P is required for EII

Bruno Pinheiro, Dimitar Plamenov Petrov, Lingyun Guo, Gustavo Benevides Martins, Marc Bramkamp, Kirsten JungPMID: 33012080 DOI: 10.1111/mmi.14618

Abstract

Translating ribosomes require elongation factor P (EF-P) to incorporate consecutive prolines (XPPX) into nascent peptide chains. The proteome of Corynebacterium glutamicum ATCC 13032 contains a total of 1,468 XPPX motifs, many of which are found in proteins involved in primary and secondary metabolism. We show here that synthesis of EII, the glucose-specific permease of the phosphoenolpyruvate (PEP): sugar phosphotransferase system (PTS) encoded by ptsG, is strongly dependent on EF-P, as an efp deletion mutant grows poorly on glucose as sole carbon source. The amount of EII

is strongly reduced in this mutant, which consequently results in a lower rate of glucose uptake. Strikingly, the XPPX motif is essential for the activity of EII

, and substitution of the prolines leads to inactivation of the protein. Finally, translation of GntR2, a transcriptional activator of ptsG, is also dependent on EF-P. However, its reduced amount in the efp mutant can be compensated for by other regulators. These results reveal for the first time a translational bottleneck involving production of the major glucose transporter EII

, which has implications for future strain engineering strategies.

Preparation and conformational analysis of polyproline tri-helix macrocycle nanoscaffolds of varied sizes

Chia-Lung Tsai, Shao-Yong Wu, Hung-Kai Hsu, Sheng-Bo Huang, Cin-Hao Lin, Yi-Tsu Chan, Sheng-Kai WangPMID: 33605962 DOI: 10.1039/d0nr08184a

Abstract

Ligand patterns at the nanoscale are essential in modulating biological recognition and signaling through binding to receptor oligomers. Biocompatible nanoscaffolds that allow precise control of multiple ligand presentation would be of great use in manipulating cellular processes and understanding membrane receptor biology. We have previously developed tri-helix and tetra-helix macrocycle scaffolds based on the Pro9 peptide helix to control ligand arrangements that can selectively target receptor oligomers. A better understanding of the structure of these macromolecules would significantly reduce the difficulty in designing matching ligand positions for target receptors. In this work, we expand the arsenal of ligand patterns by preparing polyproline tri-helix macrocycle scaffolds of different sizes. These synthetic nanoscaffolds composed of peptide helices ranging from Pro6 to Pro12 also allowed us to systematically investigate their properties. With a combination of circular dichroism spectroscopy and ion mobility spectrometry-mass spectrometry (IMS-MS), the measurement for varied sizes of these scaffolds indicated the connecting dihedral angle between both ends of the helix affects the strain in the cyclic scaffold. The experimental collision cross section obtained from IMS-MS favors a propeller model for the helix arrangements. The results not only contribute conformational insights for the polyproline tri-helix system, but also provide precious information for the future design and synthesis of cyclic nanostructures based on peptide helices.Profilin's Affinity for Formin Regulates the Availability of Filament Ends for Actin Monomer Binding

Mark E Zweifel, Naomi CourtemanchePMID: 33289668 DOI: 10.1016/j.jmb.2020.10.022

Abstract

Nucleation-promoting proteins tightly regulate actin polymerization in cells. Whereas many of these proteins bind actin monomers directly, formins use the actin-binding protein profilin to dynamically load actin monomers onto their flexible Formin Homology 1 (FH1) domains. Following binding, FH1 domains deliver profilin-actin complexes to filament ends. To investigate profilin's role as an adaptor protein in formin-mediated elongation, we engineered a chimeric formin that binds actin monomers directly via covalent attachment of profilin to its binding site in the formin. This formin mediates slow filament elongation owing to a high probability of profilin binding at filament ends. Varying the position at which profilin is tethered to the formin alters the elongation rate by modulating profilin occupancy at the filament end. By regulating the availability of the barbed end, we propose that profilin binding establishes a secondary point of control over the rate of filament elongation mediated by formins. Profilin's differential affinities for actin monomers, barbed ends and polyproline are thus tuned to adaptively bridge actin and formins and optimize the rate of actin polymerization.Glycine in Water Favors the Polyproline II State

Brian Andrews, Shuting Zhang, Reinhard Schweitzer-Stenner, Brigita UrbancPMID: 32751224 DOI: 10.3390/biom10081121

Abstract

Conformational preferences of amino acid residues in water are determined by the backbone and side-chain properties. Alanine is known for its high polyproline II (pPII) propensity. The question of relative contributions of the backbone and side chain to the conformational preferences of alanine and other amino acid residues in water is not fully resolved. Because glycine lacks a heavy-atom side chain, glycine-based peptides can be used to examine to which extent the backbone properties affect the conformational space. Here, we use published spectroscopic data for the central glycine residue of cationic triglycine in water to demonstrate that its conformational space is dominated by the pPII state. We assess three commonly used molecular dynamics (MD) force fields with respect to their ability to capture the conformational preferences of the central glycine residue in triglycine. We show that pPII is the mesostate that enables the functional backbone groups of the central residue to form the most hydrogen bonds with water. Our results indicate that the pPII propensity of the central glycine in GGG is comparable to that of alanine in GAG, implying that the water-backbone hydrogen bonding is responsible for the high pPII content of these residues.Collagen-Inspired Helical Peptide Coassembly Forms a Rigid Hydrogel with Twisted Polyproline II Architecture

Moumita Ghosh, Santu Bera, Sarah Schiffmann, Linda J W Shimon, Lihi Adler-AbramovichPMID: 32806033 DOI: 10.1021/acsnano.0c03085

Abstract

Collagen, the most abundant protein in mammals, possesses notable cohesion and elasticity properties and efficiently induces tissue regeneration. The Gly-Pro-Hyp canonical tripeptide repeating unit of the collagen superhelix has been well-characterized. However, to date, the shortest tripeptide repeat demonstrated to attain a helical conformation contained 3-10 peptide repeats. Here, taking a minimalistic approach, we studied a single repeating unit of collagen in its protected form, Fmoc-Gly-Pro-Hyp. The peptide formed single crystals displaying left-handed polyproline II superhelical packing, as in the native collagen single strand. The crystalline assemblies also display head-to-tail H-bond interactions and an "aromatic zipper" arrangement at the molecular interface. The coassembly of this tripeptide, with Fmoc-Phe-Phe, a well-studied dipeptide hydrogelator, produced twisted helical fibrils with a polyproline II conformation and improved hydrogel mechanical rigidity. The design of these peptides illustrates the possibility to assemble superhelical nanostructures from minimal collagen-inspired peptides with their potential use as functional motifs to introduce a polyproline II conformation into hybrid hydrogel assemblies.Impaired eIF5A function causes a Mendelian disorder that is partially rescued in model systems by spermidine

Víctor Faundes, Martin D Jennings, Siobhan Crilly, Sarah Legraie, Sarah E Withers, Sara Cuvertino, Sally J Davies, Andrew G L Douglas, Andrew E Fry, Victoria Harrison, Jeanne Amiel, Daphné Lehalle, William G Newman, Patricia Newkirk, Judith Ranells, Miranda Splitt, Laura A Cross, Carol J Saunders, Bonnie R Sullivan, Jorge L Granadillo, Christopher T Gordon, Paul R Kasher, Graham D Pavitt, Siddharth BankaPMID: 33547280 DOI: 10.1038/s41467-021-21053-2